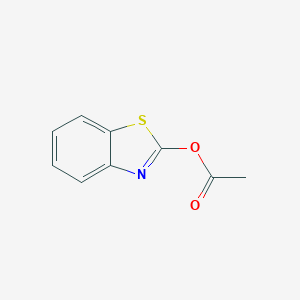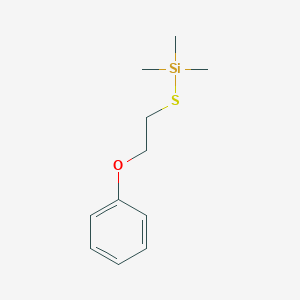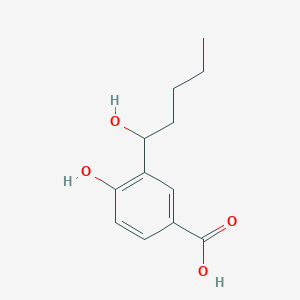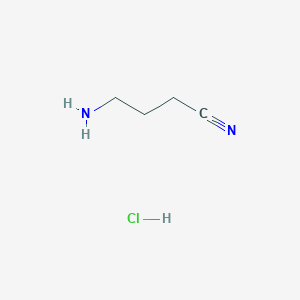
4-(3-Bromopropoxy)benzaldehyde
Overview
Description
4-(3-Bromopropoxy)benzaldehyde, also known as 4-bromo-3-hydroxybenzaldehyde, is an important organic compound in the field of organic chemistry. It is a colorless solid and has a wide range of applications in the synthesis of organic compounds. It is used in the research of organic synthesis and drug development, and is widely used in the synthesis of pharmaceutical intermediates, agrochemicals, and other organic compounds.
Scientific Research Applications
Application in Synthesis of Complexes
Research has demonstrated the synthesis of various tetranuclear complexes with specific compositions, involving reactions with different types of 2-hydroxy-benzaldehyde ramifications. These complexes exhibit interesting magnetic properties and potential applications in material science (Zhang et al., 2013).
Enhancement of Synthetic Processes
Improvements in the synthetic processes of derivatives of benzaldehyde, such as 3,4,5-trimethoxy benzaldehyde, have been studied. These advancements are significant in optimizing the production and yield of benzaldehyde derivatives (Yangyu Feng, 2002).
Catalysis and Reaction Kinetics
Studies have explored the kinetics of reactions catalyzed by benzaldehyde derivatives. Understanding these kinetics is crucial for designing efficient catalytic processes in organic chemistry (White & Leeper, 2001).
Photocatalysis Research
Research on photocatalysts, such as graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol, is an area of active investigation. These studies are pivotal for developing environmentally friendly and efficient photocatalytic processes (Lima et al., 2017).
Copolymerization Studies
The reactivity ratios of compounds like 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde with other monomers have been investigated for applications in polymer science. Such studies contribute to the development of new materials with tailored properties (Sreedhar & Satyanarayana, 1994).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds derived from benzaldehydes, such as N-benzyl-β-hydroxyphenethylamines, are being explored. These compounds have potential applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).
Safety and Hazards
properties
IUPAC Name |
4-(3-bromopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCNZFHLCQXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547456 | |
| Record name | 4-(3-Bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17954-81-3 | |
| Record name | 4-(3-Bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)